Beta-Amyloid (10-20)

Amyloid aggregation kinetics Alzheimer's disease nucleation Fibril formation enhancement

β-Amyloid (10-20) [Aβ(10-20)], sequence YEVHHQKLVFF (CAS: 152286-31-2), is a synthetic 11-amino acid peptide corresponding to residues 10 through 20 of the full-length human amyloid-β protein. With a molecular weight of approximately 1446.65 Da and molecular formula C₇₁H₉₉N₁₇O₁₆, this fragment encompasses the core hydrophobic aggregation motif 'LVFF' (residues 17–20) and the N-terminal HHQK domain (residues 13–16) involved in microglial activation.

Molecular Formula
Molecular Weight 1446.7
Cat. No. B1578819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (10-20)
Molecular Weight1446.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Amyloid (10-20): A Critical 11-mer Fragment for Probing Amyloid Aggregation Nucleation


β-Amyloid (10-20) [Aβ(10-20)], sequence YEVHHQKLVFF (CAS: 152286-31-2), is a synthetic 11-amino acid peptide corresponding to residues 10 through 20 of the full-length human amyloid-β protein . With a molecular weight of approximately 1446.65 Da and molecular formula C₇₁H₉₉N₁₇O₁₆, this fragment encompasses the core hydrophobic aggregation motif 'LVFF' (residues 17–20) and the N-terminal HHQK domain (residues 13–16) involved in microglial activation [1]. Aβ(10-20) is extensively utilized in Alzheimer's disease research as a minimal model system for investigating the nucleation phase of amyloid aggregation, enabling mechanistic dissection of β-sheet formation and serving as a substrate for aggregation inhibitor screening [2].

Why Aβ(1-40) or Other Aβ Fragments Cannot Substitute for β-Amyloid (10-20) in Aggregation Nucleation Studies


While numerous amyloid-β fragments exist commercially, generic substitution with longer peptides such as Aβ(1-40) or Aβ(1-42) fundamentally alters experimental tractability and mechanistic interpretation. Full-length Aβ peptides exhibit heterogeneous aggregation behaviors, rapid fibril formation kinetics, and pronounced structural polymorphism that obscure the discrete nucleation events central to amyloidogenesis [1]. Conversely, shorter N-terminal fragments such as Aβ(1-11) lack the critical 'LVFF' hydrophobic core essential for β-sheet initiation and aggregation enhancement [2]. Aβ(10-20) occupies a unique functional niche: it is sufficiently short to enable high-resolution biophysical characterization including NMR and CD spectroscopy, yet retains the precise sequence elements that drive aggregation nucleation and recapitulate the oligomerization behavior of full-length Aβ [3]. This combination of minimalism and functional fidelity is not achievable with alternative Aβ fragments, making direct substitution scientifically invalid for studies targeting aggregation initiation mechanisms.

Quantitative Evidence Guide: Validated Differentiation of β-Amyloid (10-20) Against Alternative Aβ Fragments


Comparative Aggregation Enhancement: Aβ(10-20) Accelerates Full-Length Aβ(1-40) Aggregation

Aβ(10-20) significantly enhances the aggregation kinetics of full-length Aβ(1-40). This enhancement effect is a functional distinction not shared by all Aβ fragments. Systematic co-incubation studies demonstrate that Aβ(10-20) belongs to a defined subset of fragments containing residues 17–20 or 30–35 that actively promote aggregation of full-length Aβ . Fragments lacking these critical motifs do not exert comparable enhancement effects .

Amyloid aggregation kinetics Alzheimer's disease nucleation Fibril formation enhancement

Functional α-Secretase Cleavage Site Integration: Lys16–Leu17 Bond Unique to Aβ Fragments Spanning Positions 10–20

Aβ(10-20) contains the α-secretase cleavage site located at the Lys16–Leu17 bond. This site is of fundamental significance as cleavage at this position precludes formation of intact Aβ, representing the non-amyloidogenic pathway of APP processing [1]. Shorter N-terminal fragments such as Aβ(1-11) and Aβ(1-16) do not contain this cleavage junction, whereas longer fragments such as Aβ(1-28) and Aβ(1-40) contain the site but exhibit complex aggregation behaviors that obscure cleavage-specific studies. Aβ(10-20) uniquely offers the minimal sequence context necessary to interrogate α-secretase processing while maintaining experimental tractability [1].

α-Secretase processing Non-amyloidogenic pathway APP proteolysis

Heme-Binding pKa Differential: Aβ(10-20) Exhibits Distinct Heme Coordination Chemistry from Aβ(1-16)

Quantitative pKa measurements of heme-Aβ complexes reveal distinct coordination environments between Aβ fragments. The heme–Aβ(1-16) complex exhibits a pKa of approximately 6.8 ± 0.3, whereas the heme–Aβ(10-20) complex demonstrates a significantly elevated pKa of approximately 8.2 ± 0.3 [1]. This 1.4-unit difference indicates that the coordination environment of heme in Aβ(10-20) more closely resembles that of heme–Aβ(1-40), establishing Aβ(10-20) as a superior minimalist model for investigating heme-mediated oxidative stress mechanisms compared to Aβ(1-16) [1].

Heme-Aβ complex Metal coordination Oxidative stress in AD

Microglial Activation via HHQK Domain: Aβ(10-20) as a Functional Competitor of Plaque-Induced Neurotoxicity

The HHQK domain (residues 13–16) within Aβ(10-20) mediates binding to microglial cells via membrane-associated heparan sulfate, a mechanism central to plaque-induced neuroinflammation [1]. Peptides containing the HHQK sequence, including Aβ(10-20), competitively inhibit Aβ1-42 binding to microglia and suppress plaque-elicited neurotoxicity in human microglial cultures [1]. In vivo, HHQK-containing peptides reduce brain inflammation following Aβ peptide infusion or native plaque fragment implantation [1]. Fragments lacking the HHQK domain, such as C-terminal Aβ fragments (e.g., Aβ(25-35)), do not exhibit this specific microglial binding or competitive inhibition activity [2].

Microglial activation HHQK domain Neuroinflammation Heparan sulfate binding

High-Value Application Scenarios for β-Amyloid (10-20) in Alzheimer's Research and Drug Discovery


Minimalist Model for Nucleation-Phase Aggregation Kinetics

Investigators seeking to dissect the earliest nucleation events of amyloid aggregation can employ Aβ(10-20) as a defined, tractable system. Unlike full-length Aβ(1-40) or Aβ(1-42) which exhibit complex aggregation polymorphism that obscures discrete initiation events, Aβ(10-20) rapidly forms β-sheet-rich aggregates with reproducible kinetics, enabling high-resolution biophysical characterization via thioflavin T fluorescence, circular dichroism spectroscopy, and electron microscopy [1]. The fragment retains the essential 'LVFF' hydrophobic core required for self-association while eliminating confounding C-terminal sequence heterogeneity. This application is uniquely suited to Aβ(10-20) and cannot be replicated using shorter N-terminal fragments lacking the aggregation motif or longer fragments with heterogeneous aggregation profiles.

High-Throughput Screening of Small-Molecule Aggregation Inhibitors

Aβ(10-20) serves as an ideal substrate for high-throughput screening campaigns targeting amyloid aggregation inhibitors. The fragment's manageable solubility (≥144.7 mg/mL in DMSO) [1] and reproducible aggregation kinetics under physiological conditions enable automated plate-based assays with minimal well-to-well variability [2]. The absence of the rapid, stochastic aggregation characteristic of full-length Aβ peptides reduces assay false-positive rates and improves Z′-factor reliability. Furthermore, compounds identified using Aβ(10-20) as a primary screening substrate have demonstrated cross-activity against full-length Aβ aggregation, validating the fragment as a surrogate screening target for inhibitor discovery [2].

Functional Studies of α-Secretase Processing and Non-Amyloidogenic Pathway Modulation

The Lys16–Leu17 bond within Aβ(10-20) represents the physiological α-secretase cleavage site of APP, the cleavage event that precludes formation of intact Aβ and defines the non-amyloidogenic pathway [1]. Aβ(10-20) provides the minimal sequence context necessary for enzymatic assays, substrate competition studies, and modulator screening targeting α-secretase activity. Unlike Aβ(1-16), which terminates precisely at the cleavage site and lacks the C-terminal context required for certain recognition motifs, Aβ(10-20) spans the cleavage junction while remaining aggregation-manageable under assay conditions. This fragment is uniquely suited for dissecting sequence determinants of α-secretase recognition and cleavage efficiency.

Neuroinflammatory Mechanism Studies via HHQK Domain-Mediated Microglial Activation

Aβ(10-20) contains the HHQK domain (residues 13–16), a critical structural element that mediates binding to microglial cells via heparan sulfate and triggers neuroinflammatory cascades [1]. This fragment enables studies of microglial activation, plaque-induced neurotoxicity, and inflammation-mediated neurodegeneration in a simplified experimental context. Notably, HHQK-containing peptides competitively inhibit Aβ1-42 binding to microglia and suppress neurotoxicity in vitro and in vivo [1]. For investigators studying the neuroinflammatory component of Alzheimer's pathology, Aβ(10-20) offers a functionally validated tool that C-terminal fragments such as Aβ(25-35) cannot provide due to absence of the HHQK domain [2].

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